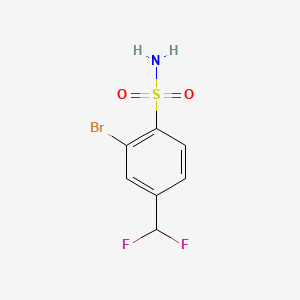
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide typically involves the bromination of 4-(difluoromethyl)benzene-1-sulfonamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-(difluoromethyl)-1-fluorobenzene: Contains an additional fluorine atom.
4-Bromo-2-chloro-1-(trifluoromethyl)benzene: Contains chlorine and trifluoromethyl groups instead of the sulfonamide group.
Uniqueness
2-Bromo-4-(difluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the difluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
2913411-93-3 |
|---|---|
Molekularformel |
C7H6BrF2NO2S |
Molekulargewicht |
286.10 g/mol |
IUPAC-Name |
2-bromo-4-(difluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI-Schlüssel |
FYWZSNLXOHOAHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




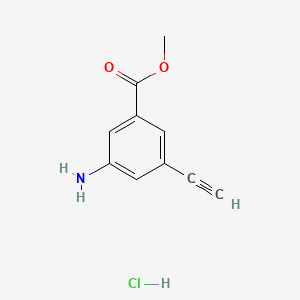
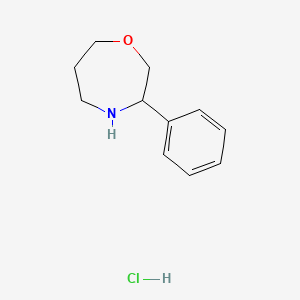
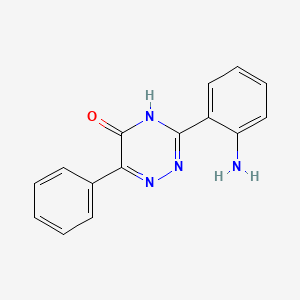
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
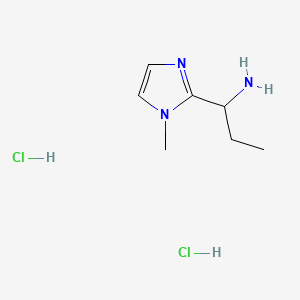
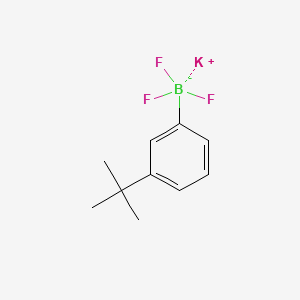
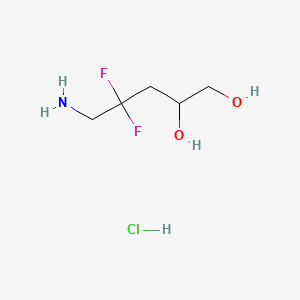
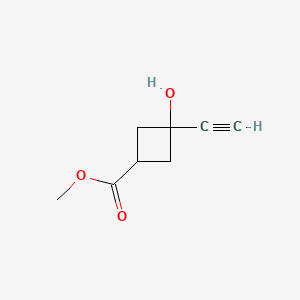

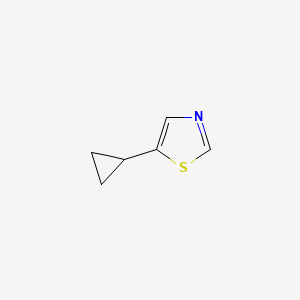
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
